molecular formula C11H11N3O4 B2709758 1,3,7-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid CAS No. 115893-52-2

1,3,7-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid

Cat. No. B2709758
CAS RN: 115893-52-2
M. Wt: 249.226
InChI Key: ZFHOFJHYBJDXJG-UHFFFAOYSA-N
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Description

The compound “1,3,7-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid” is a chemical compound with the molecular formula C11H11N3O4 . It is related to other compounds such as 7-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid and 1,3,5-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid .

Scientific Research Applications

Chemical Synthesis and Reactivity

1,2,3,4-Tetrahydro-2,4,5-trimethylpyrrolo[1,2-c]pyrimidine and its 7-formyl derivative, when treated with nitric acid, are converted to substituted tetrahydropyrrolo-[1,2-c]pyrimidine-7-carboxylic acid. This conversion illustrates the compound's reactivity and potential for forming structurally varied derivatives through chemical reactions (Varlamov et al., 1999).

Synthesis of Analogues

The chemical has been used in the synthesis of trifluoromethylated analogues of 4,5-dihydroorotic acid. These analogues and their esters, synthesized in racemic as well as enantiopure forms, demonstrate the structural versatility and utility of the compound in creating biologically relevant molecules (Sukach et al., 2015).

Combinatorial Chemistry

A one-pot four-component synthesis approach involving this compound has been developed to create disubstituted pyrido[2,3-d]pyrimidine-6-carboxamide derivatives. This method highlights the compound's applicability in combinatorial chemistry for generating a diverse array of derivatives efficiently (Shaabani et al., 2009).

Biological Activity and Structural Studies

The compound belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which exhibit a wide spectrum of biological activities. Its derivatives, including those explored for their crystal structures, intermolecular hydrogen bonding, and potential biological activities, underscore its significance in medicinal chemistry and drug design (Mohideen et al., 2008).

Antioxidant Properties

5-Aryl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acids have been synthesized and studied for their antioxidant properties. These studies demonstrate the potential health-related applications of derivatives of this compound, providing insights into their reactive oxygen species (ROS) scavenging abilities (Quiroga et al., 2016).

properties

IUPAC Name

1,3,7-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4/c1-5-4-6(10(16)17)7-8(12-5)13(2)11(18)14(3)9(7)15/h4H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHOFJHYBJDXJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=N1)N(C(=O)N(C2=O)C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,7-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid

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